6-(1-Benzofuran-2-yl)pyridazin-3-ol

Description

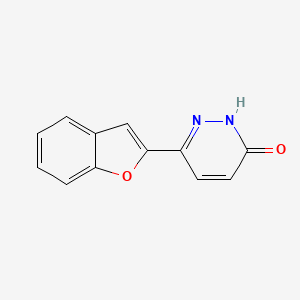

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1-benzofuran-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-12-6-5-9(13-14-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAOUISCSIVVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NNC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 1 Benzofuran 2 Yl Pyridazin 3 Ol and Analogues

General Synthetic Strategies for Pyridazin-3(2H)-one Derivatives

The pyridazin-3(2H)-one core is a fundamental six-membered heterocycle containing two adjacent nitrogen atoms. Its synthesis is well-established, with several reliable methods available. researchgate.net These compounds are recognized for their significant biological activities, which drives continuous interest in their synthesis. researchgate.netresearchgate.net

The most classical and widely employed method for constructing the pyridazinone ring is the cyclocondensation reaction between a 1,4-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine). researchgate.net This reaction involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable six-membered pyridazinone ring. researchgate.net The versatility of this method allows for the introduction of various substituents onto the pyridazinone core by selecting appropriately substituted hydrazine and dicarbonyl precursors.

Specific 1,4-dicarbonyl precursors are particularly effective for pyridazinone synthesis. The reaction of γ-ketoacids with hydrazine hydrate is a primary route to producing 4,5-dihydropyridazin-3(2H)-ones, which can then be dehydrogenated to form the aromatic pyridazin-3(2H)-one ring. researchgate.netnih.gov For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the cyclization of the corresponding γ-keto acid with hydrazine hydrate. researchgate.netresearchgate.net

Alternative precursors include:

Furanones: 2(5H)-furanones can undergo ring expansion reactions to form pyridazin-3(2H)-ones, providing a pathway from a five-membered to a six-membered heterocycle. nih.govoup.com

Diketones and Ketoesters: 1,4-diketones react with hydrazine to yield pyridazines, while the use of 1,4-ketoesters or their equivalents leads directly to the formation of pyridazinone derivatives. researchgate.netresearchgate.netnih.gov

These varied approaches provide a robust toolkit for chemists to access a wide array of substituted pyridazinones.

Table 1: Common Precursors for Pyridazin-3(2H)-one Synthesis

| Precursor Type | Reactant | Product Type | Reference |

| γ-Ketoacid | Hydrazine Hydrate | 4,5-Dihydropyridazin-3(2H)-one | researchgate.netnih.gov |

| 2(5H)-Furanone | Hydrazine Derivative | Pyridazin-3(2H)-one | nih.govoup.com |

| 1,4-Diketone | Hydrazine Hydrate | Pyridazine (B1198779) | researchgate.net |

| γ-Keto Ester | Hydrazine Derivative | Pyridazin-3(2H)-one | researchgate.net |

Synthesis of Benzofuran (B130515) Scaffolds as Precursors

The 1-benzofuran moiety is a bicyclic aromatic ether that serves as a crucial building block for the target molecule. Numerous methods exist for its synthesis, often involving the cyclization of a phenol (B47542) derivative. jocpr.com

Key synthetic routes include:

Palladium-Copper Catalysis (Sonogashira Coupling): A common and powerful method involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, catalyzed by palladium and copper complexes. The resulting o-alkynylphenol intermediate then undergoes intramolecular cyclization to form the 2-substituted benzofuran. jocpr.comacs.org

Oxidative Cyclization: o-Alkenylphenols can be cyclized through oxidative processes. For example, 2-hydroxystilbenes are converted to 2-arylbenzofurans using iodine(III) catalysts like (diacetoxyiodo)benzene. nih.govorganic-chemistry.org

Acid-Mediated Cyclization: Various acids can promote the cyclization of suitable precursors. For instance, p-toluenesulfonic acid can mediate the cyclization of o-(1-alkynyl)anisoles to yield 2-substituted benzofurans. jocpr.com

Table 2: Selected Methods for Benzofuran Synthesis

| Method | Precursors | Catalyst/Reagent | Product | Reference |

| Sonogashira Coupling/Cyclization | o-Halophenol, Terminal Alkyne | (PPh₃)₂PdCl₂, CuI, Base | 2-Substituted Benzofuran | jocpr.comacs.org |

| Oxidative Cyclization | 2-Hydroxystilbene | PhI(OAc)₂ | 2-Arylbenzofuran | nih.govorganic-chemistry.org |

| Intramolecular Cyclization | o-Allylphenol derivative | Pd(II) catalyst | 2-Substituted Benzofuran | nih.gov |

| Base-Mediated Cyclization | Propargylic Alcohol, Aryne | Base | Substituted Benzofuran | nih.gov |

Targeted Synthesis Routes for 6-(1-Benzofuran-2-yl)pyridazin-3-ol

The synthesis of this compound specifically requires the strategic combination of benzofuran and pyridazinone synthetic methodologies. A logical and targeted approach involves the preparation of a key intermediate that contains both the benzofuran scaffold and a latent 1,4-dicarbonyl functionality, which can then be cyclized to form the pyridazinone ring.

A plausible synthetic pathway is as follows:

Preparation of a Benzofuran-based γ-Ketoacid: The synthesis would begin with a Friedel-Crafts acylation of 1-benzofuran with an anhydride, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction would install a 4-oxobutanoic acid chain at the 2-position of the benzofuran ring, yielding 4-(1-benzofuran-2-yl)-4-oxobutanoic acid.

Cyclocondensation with Hydrazine: The resulting γ-ketoacid is then reacted with hydrazine hydrate. This step proceeds via the standard mechanism for pyridazinone formation, where the hydrazine condenses with the ketone and acid moieties to form a dihydropyridazinone ring. researchgate.netnih.gov

Aromatization: The intermediate, 6-(1-benzofuran-2-yl)-4,5-dihydropyridazin-3(2H)-one, is subsequently aromatized to the final product. This dehydrogenation can be accomplished using reagents like bromine in acetic acid or by palladium-catalyzed oxidation. nih.gov The product, this compound, exists in tautomeric equilibrium with its keto form, 6-(1-Benzofuran-2-yl)pyridazin-3(2H)-one.

This targeted sequence leverages well-understood reactions to assemble the complex final structure from readily available starting materials.

Catalytic and Innovative Strategies in Benzofuran-Pyridazine Synthesis

Modern organic synthesis emphasizes the use of catalytic and more efficient "domino" or "one-pot" reactions to improve yields and reduce waste. acs.org While a specific one-pot synthesis for this compound is not prominently documented, innovative strategies from related fields can be applied.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are not only crucial for building the benzofuran ring but are also highly effective for modifying the pyridazinone core. researchgate.net A potential strategy could involve coupling a pre-formed 6-halopyridazinone with a 2-stannyl or 2-boronylbenzofuran derivative via Stille or Suzuki coupling, respectively.

Catalyst-Free Domino Reactions: Recent research has shown the feasibility of catalyst-free domino reactions for creating complex fused heterocycles. For example, benzofuran-fused pyrido[4,3-d]pyrimidines have been synthesized in a one-pot, catalyst-free cascade reaction. rsc.org This points toward the potential for developing similar efficient strategies for benzofuran-pyridazine scaffolds.

Ruthenium and Nickel Catalysis: Transition metals like ruthenium and nickel have been employed in novel cyclization reactions to form benzofurans. acs.orgorganic-chemistry.org Nickel catalysts, in particular, have been used for intramolecular nucleophilic additions to construct the benzofuran ring. organic-chemistry.org These catalytic systems could be integrated into a synthetic sequence to build the benzofuran precursor under mild conditions.

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis of this compound, optimization of various reaction parameters is crucial. This involves systematically adjusting conditions for the key steps, such as the Friedel-Crafts acylation, cyclocondensation, and aromatization. scielo.br

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For oxidative coupling reactions in benzofuran synthesis, solvents like acetonitrile (B52724) have been shown to provide a good balance between conversion and selectivity. scielo.br For cyclization reactions, solvents range from alcohols like ethanol (B145695) to aprotic solvents like acetone. nih.govmdpi.com

Catalyst and Reagents: In catalyzed reactions, screening different catalysts (e.g., various palladium ligands) and their loading is essential. For the Friedel-Crafts reaction, the choice and stoichiometry of the Lewis acid are critical. In the synthesis of related dihydrobenzofurans, silver(I) oxide was found to be a highly efficient oxidant. scielo.br

Base: Many of the cyclization and coupling reactions require a base. The nature of the base (e.g., organic amines like triethylamine (B128534) vs. inorganic bases like potassium carbonate) can influence reaction outcomes. mdpi.comnih.gov

Temperature and Reaction Time: These parameters are interdependent. Optimizing them can minimize the formation of side products and reduce energy consumption. Studies on related syntheses have shown that reaction times can often be significantly reduced from 20 hours to as little as 4 hours without compromising the yield. scielo.br

Table 3: Parameters for Reaction Optimization

| Parameter | Variable Options | Desired Outcome | Reference |

| Solvent | Dichloromethane, Acetonitrile, Ethanol, Toluene | Improved solubility, higher yield, reduced side products | scielo.brmdpi.com |

| Catalyst | Pd(OAc)₂, (PPh₃)PdCl₂, CuI, Ag₂O, Lewis Acids | High conversion, high selectivity, lower catalyst loading | acs.orgscielo.br |

| Base | Triethylamine, K₂CO₃, NaOEt | Efficient proton abstraction, prevention of side reactions | researchgate.netnih.gov |

| Temperature | Room Temperature to Reflux | Increased reaction rate, control of selectivity | nih.govscielo.br |

| Time | 1-24 hours | Complete conversion, minimal degradation of product | scielo.br |

Chemical Reactivity and Derivatization Studies of 6 1 Benzofuran 2 Yl Pyridazin 3 Ol

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Moiety

The benzofuran ring system is generally susceptible to electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the existing substituents. In the case of 6-(1-benzofuran-2-yl)pyridazin-3-ol, the pyridazinone ring at the 2-position of the benzofuran significantly influences the regioselectivity of electrophilic attack.

Electrophilic substitution on unsubstituted benzofuran typically occurs preferentially at the C2 or C3 position of the furan (B31954) ring. stackexchange.comechemi.comechemi.comchemicalbook.com However, with the C2 position already occupied, electrophilic attack is directed towards the C3 position or the benzene (B151609) portion of the benzofuran nucleus. The pyridazinone moiety is generally considered an electron-withdrawing group, which can deactivate the benzofuran ring towards electrophilic attack. Despite this deactivation, substitution can be achieved under appropriate conditions.

Common electrophilic substitution reactions that can be envisaged for the benzofuran moiety include nitration, halogenation, Friedel-Crafts acylation, and formylation. The precise conditions and regioselectivity would need to be determined empirically, but predictions can be made based on the known reactivity of similar 2-substituted benzofurans. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzofuran Moiety of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | Substitution on the benzene ring, likely at the 5- or 7-position. |

| Bromination | Br₂/FeBr₃ | Substitution on the benzene ring, likely at the 5- or 7-position. |

| Acylation | RCOCl/AlCl₃ | Substitution on the benzene ring, likely at the 5- or 7-position. |

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring, particularly when in its pyridazin-3(2H)-one tautomeric form, is amenable to nucleophilic substitution reactions. A common strategy involves the introduction of a good leaving group, such as a halogen, at a position on the pyridazine ring, which can then be displaced by a variety of nucleophiles. acs.orgacs.org

For this compound, a key intermediate for nucleophilic substitution would be the corresponding 3-chloropyridazine (B74176) derivative. This can be synthesized from the pyridazin-3-ol using a chlorinating agent like phosphorus oxychloride (POCl₃). Once formed, the 3-chloro-6-(1-benzofuran-2-yl)pyridazine can react with a range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the C3 position.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the functionalization of halopyridazines, allowing for the introduction of aryl or heteroaryl groups. nih.gov

Modifications at the Hydroxyl Group (Pyridazin-3-ol vs. Pyridazin-3(2H)-one Tautomers)

An important characteristic of this compound is its existence in tautomeric equilibrium with 6-(1-benzofuran-2-yl)pyridazin-3(2H)-one. rsc.orgresearchgate.netrsc.orgresearchgate.net This tautomerism significantly influences its reactivity, particularly at the hydroxyl/carbonyl group and the adjacent nitrogen atom. The pyridazin-3(2H)-one form is often the predominant tautomer. youtube.com

The ambident nucleophilic nature of the pyridazinone ring allows for alkylation to occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) atom. nih.govresearchgate.netwiley-vch.deresearchgate.net The regioselectivity of these reactions is dependent on several factors, including the nature of the alkylating agent, the base used, and the solvent. Hard electrophiles tend to favor O-alkylation, while softer electrophiles often lead to N-alkylation.

Table 2: O- and N-Alkylation of 6-(1-Benzofuran-2-yl)pyridazin-3(2H)-one

| Reaction Type | Reagents | Product |

| O-Alkylation | Alkyl halide (e.g., CH₃I), K₂CO₃, Acetone | 3-Alkoxy-6-(1-benzofuran-2-yl)pyridazine |

| N-Alkylation | Alkyl halide (e.g., CH₃I), NaH, DMF | 2-Alkyl-6-(1-benzofuran-2-yl)pyridazin-3(2H)-one |

The hydroxyl group of the pyridazin-3-ol tautomer can also undergo typical reactions of alcohols, such as esterification with acyl chlorides or carboxylic acids, to yield the corresponding esters.

Functionalization Strategies for Structure-Activity Relationship Exploration

The chemical reactivity of this compound provides numerous avenues for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery. nih.gov By systematically modifying different parts of the molecule, researchers can probe the key structural features required for a desired biological activity. researchgate.net

Key functionalization strategies include:

Modification of the Benzofuran Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene portion of the benzofuran ring through electrophilic substitution can explore the impact of electronic and steric effects on activity.

Derivatization of the Pyridazine Ring: Nucleophilic substitution at C3 allows for the introduction of a wide array of functionalities, including different amines, ethers, and thioethers. Suzuki and other cross-coupling reactions can be employed to append various aryl and heteroaryl moieties. acs.orgnih.govacs.org

Alkylation of the Pyridazinone Nitrogen: N-alkylation introduces substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. A variety of alkyl and substituted alkyl groups can be introduced at the N2 position. nih.gov

O-Alkylation of the Pyridazinol: The synthesis of 3-alkoxy derivatives provides another set of analogs with different physicochemical properties compared to their N-alkylated counterparts.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 6-(1-Benzofuran-2-yl)pyridazin-3-ol, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for a complete structural assignment.

While specific experimental data for this compound is not widely published in readily accessible literature, the expected spectral features can be predicted based on the known chemical shifts of related benzofuran (B130515) and pyridazinone structures.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In a hypothetical ¹H-NMR spectrum of this compound, distinct signals would be expected for the protons on the benzofuran and pyridazine (B1198779) rings.

Expected ¹H-NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyridazine-H | ~7.0 - 8.5 | Doublet, Doublet | ~8.0 - 10.0 |

| Benzofuran-H (Aromatic) | ~7.2 - 7.8 | Multiplet | |

| Benzofuran-H (Furan ring) | ~7.0 - 7.5 | Singlet | |

| OH (Pyridazinol) | Broad singlet |

Note: This table is predictive and not based on reported experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy is used to determine the types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal.

Expected ¹³C-NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Pyridazinol) | ~160 - 170 |

| Aromatic & Heterocyclic Carbons | ~110 - 155 |

Note: This table is predictive and not based on reported experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. This method typically results in the formation of a protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. The molecular weight of this compound is 212.21 g/mol .

Expected ESI-MS Data:

| Ion | Expected m/z |

| [M+H]⁺ | ~213.22 |

Note: This table is predictive and not based on reported experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions would be expected for the O-H, N-H, C=O, and C-O functional groups.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | ~3200 - 3600 (broad) |

| N-H stretch (lactam-lactim tautomerism) | ~3100 - 3500 |

| C=O stretch (pyridazinone) | ~1650 - 1700 |

| C-O stretch (benzofuran) | ~1000 - 1300 |

| Aromatic C=C stretch | ~1450 - 1600 |

Note: This table is predictive and not based on reported experimental data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure for this specific compound is not publicly available, analysis of related pyridazinone derivatives often reveals planar pyridazinone rings and specific intermolecular hydrogen bonding patterns, for instance, forming dimers in the crystal lattice. Such an analysis for this compound would definitively confirm its tautomeric form in the solid state and reveal its detailed molecular geometry.

Other Advanced Characterization Techniques

As of the latest literature search, no studies employing other advanced characterization techniques for this compound have been reported.

Tautomerism and Conformational Analysis of the Pyridazin 3 Ol Moiety

Keto-Enol Tautomerism in Pyridazin-3(2H)-one Systems

The defining structural feature of the pyridazin-3-ol moiety is its existence in a tautomeric equilibrium between the aromatic hydroxyl-form (enol) and the non-aromatic keto-form, more formally named 6-(1-Benzofuran-2-yl)pyridazin-3(2H)-one. This phenomenon is a classic example of keto-enol tautomerism, common in heterocyclic systems. Generally, for pyridazin-3(2H)-one and its derivatives, the equilibrium tends to favor the keto tautomer. This preference is attributed to the greater stability of the amide group within the pyridazinone ring compared to the enol form. Studies on the parent pyridazin-3(2H)-one have shown that the keto form is predominant in various solvents.

The two primary tautomeric forms are:

Enol form: 6-(1-Benzofuran-2-yl)pyridazin-3-ol

Keto form: 6-(1-Benzofuran-2-yl)pyridazin-3(2H)-one

The equilibrium between these two forms can be influenced by several factors, including the solvent, temperature, and the nature of substituents on the pyridazine (B1198779) ring.

Spectroscopic Investigations of Tautomeric Forms (e.g., NMR, IR)

Spectroscopic methods are invaluable for elucidating the dominant tautomeric form in solution and in the solid state.

Infrared (IR) Spectroscopy: In the IR spectrum, the presence of a strong absorption band in the region of 1660-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group in the keto (pyridazin-3(2H)-one) form. Conversely, the enol form would be expected to show a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the strong carbonyl peak. For related 6-substituted pyridazin-3(2H)-ones, the observation of a prominent carbonyl absorption confirms the prevalence of the keto tautomer in the solid state. For example, the IR spectrum of 2-Benzyl-6-(naphthalen-2-yl)-5-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one shows a characteristic amide C=O stretch at 1658 cm⁻¹, indicating the presence of the keto form. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools to distinguish between the tautomers. In ¹H NMR, the presence of an N-H proton signal, typically in the downfield region (around 12-13 ppm), is a strong indicator of the keto form. The chemical shifts of the pyridazine ring protons are also sensitive to the tautomeric state. A study on protonation of pyridazin-3-ol using ¹H NMR revealed complex processes, suggesting a mobile tautomeric equilibrium. researchgate.net In ¹³C NMR, the chemical shift of the carbon atom at position 3 (C3) is particularly diagnostic. A resonance in the range of δ 160-170 ppm is typical for a carbonyl carbon in the keto form, whereas a more shielded resonance would be expected for the C-OH carbon in the enol form.

Computational Approaches to Tautomeric Equilibrium and Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become instrumental in predicting the relative stabilities of tautomers and the energy barriers for their interconversion. Theoretical studies on the parent pyridazin-3(2H)-one have shown that the keto form is thermodynamically more stable than the enol form.

One computational study investigated the tautomeric conversion of pyridazin-3(2H)-one to pyridazin-3-ol. bldpharm.com The study calculated a high activation energy for the direct intramolecular hydrogen transfer. However, a dimer-assisted double hydrogen transfer mechanism was found to have a significantly lower activation energy, suggesting this as a more plausible pathway for tautomerization in concentrated solutions or the solid state. bldpharm.com These calculations also highlight the role of solvents, particularly protic solvents, in lowering the activation energy for tautomerization. bldpharm.com

For this compound, computational modeling would be essential to determine how the electronic properties of the benzofuran (B130515) substituent influence the relative energies of the keto and enol tautomers.

Influence of Substituents on Tautomeric Preferences

The nature of the substituent at the C6 position of the pyridazin-3-ol ring can significantly impact the position of the tautomeric equilibrium. Electron-donating groups and electron-withdrawing groups can alter the electron density distribution in the pyridazine ring, thereby stabilizing one tautomer over the other.

A relevant study on 6-(2-pyrrolyl)pyridazin-3-one demonstrated that the presence of the π-electron-rich pyrrolyl group at the C6 position shifts the tautomeric equilibrium. researchgate.net While the keto form still predominates, the presence of the pyrrolyl substituent was found to increase the proportion of the enol (hydroxyl) form compared to the unsubstituted parent compound. researchgate.net Given that benzofuran is also an electron-rich aromatic system, it is plausible that the 6-(1-benzofuran-2-yl) substituent would similarly influence the equilibrium, potentially increasing the population of the enol tautomer relative to a simple alkyl or phenyl substituent.

The following table summarizes the expected influence of substituents on the tautomeric equilibrium of the pyridazin-3-ol system based on general principles and related studies.

| Substituent at C6 | Expected Influence on Tautomeric Equilibrium |

| Electron-donating group | May increase the proportion of the enol form |

| Electron-withdrawing group | Likely to favor the keto form |

| π-electron rich heteroaromatic (e.g., pyrrolyl, benzofuranyl) | May shift the equilibrium towards the enol form |

Conformational Flexibility of the Hybrid System

The planarity of the molecule is a key consideration. While both the benzofuran and pyridazine rings are individually planar, the molecule as a whole may not be. The dihedral angle between the planes of the two rings will be a critical determinant of the molecule's three-dimensional structure. Computational modeling is the most effective tool for exploring the potential energy surface and identifying the most stable conformers. Molecular modeling studies on related bi-aryl systems have shown that such conformational restrictions can be critical for biological activity. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of interaction between a ligand, such as 6-(1-Benzofuran-2-yl)pyridazin-3-ol, and a macromolecular target, typically a protein.

A study on novel benzofuran-pyridazine derivatives demonstrated their potential as α-glucosidase inhibitors, and molecular docking was employed to understand the binding interactions with the active site of the α-glucosidase enzyme. tandfonline.com Similarly, other pyridazinone derivatives have been investigated as potential inhibitors for various targets, including HIV reverse transcriptase, through molecular docking studies. tandfonline.com These studies often reveal favorable binding interactions within the active domain of the receptor. tandfonline.com

Protein-Ligand Interaction Analysis

The analysis of protein-ligand interactions is a critical component of molecular docking. It helps in identifying the specific amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, in a study of benzofuran (B130515) derivatives as butyrylcholinesterase inhibitors, the key interacting residues in the binding site were identified, providing a structural basis for their inhibitory activity. researchgate.net

In research focused on benzofuran derivatives as potential anticancer agents targeting lysine-specific demethylase 1 (LSD1), molecular docking was used to rationalize the binding modes of the compounds. nih.gov Another study on benzofuran derivatives targeting PI3K/VEGFR-2 also utilized molecular docking to estimate the binding affinity and understand the interactions. nih.gov These analyses are crucial for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a compound with its biological activity. nih.gov

Binding Site Characterization

Characterizing the binding site of a target protein is essential for understanding how a ligand like this compound might interact with it. The binding pocket of dihydropteroate (B1496061) synthase (DHPS), a target for antibacterial agents, has been a subject of such studies involving pyridazine (B1198779) derivatives. nih.gov The pterin (B48896) binding pocket in DHPS is highly conserved and represents an attractive target for the design of novel inhibitors. nih.gov

Similarly, the binding of benzofuran derivatives to serum albumins, which can act as carrier proteins, has been investigated. encyclopedia.pubnih.govnih.gov These studies revealed that benzofuran compounds can alter the secondary structure of the protein upon binding. encyclopedia.pubnih.govnih.gov For example, one study showed that a benzofuran derivative was preferentially housed in the interior of the bovine serum albumin (BSA) structure, while a related compound was predicted to bind to the protein's surface. nih.govnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized as ligand-based or structure-based. Ligand-based approaches are used when the structure of the target receptor is unknown, and they rely on the knowledge of molecules that bind to the biological target. Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein to design novel ligands. nih.gov

Ligand Growing Experiments

Ligand growing is a computational technique used in structure-based drug design. It involves starting with a small fragment that is known to bind to a specific site on the target and then computationally "growing" the fragment by adding chemical groups to improve its binding affinity. This approach was employed in the development of benzofuran-based inhibitors of Escherichia coli DsbA, where a fragment was synthetically elaborated to create higher affinity compounds. mdpi.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. mdpi.com The pyridazine ring itself can be considered a bioisostere of a phenyl ring, and its introduction can significantly alter properties like lipophilicity and solubility. cambridgemedchemconsulting.com

In some drug design campaigns, a di-fluorinated phenyl group in a pyridazine-containing molecule was replaced with a fluorine-substituted pyridine (B92270) to reduce metabolic turnover. blumberginstitute.org The concept of using a 2-difluoromethylpyridine as a bioisosteric replacement for a pyridine-N-oxide has also been demonstrated to enhance the activity of a model compound. rsc.org These examples highlight how bioisosteric replacement can be a powerful tool in optimizing lead compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. These methods can provide insights into properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are important for understanding a molecule's behavior in chemical reactions and biological systems.

For pyridazine derivatives, density functional theory (DFT) calculations have been used to investigate their geometry, frontier molecular orbitals, and molecular electrostatic potential maps. mdpi.com Such calculations can help in estimating the chemical reactivity and kinetic stability of the structures. nih.gov For instance, the energy of the highest occupied molecular orbital (HOMO) is related to the electron-donating ability of a molecule, while the energy of the lowest unoccupied molecular orbital (LUMO) is related to its electron-accepting ability. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic nature of this compound, providing insights into its conformational preferences and stability over time. youtube.comyoutube.com These simulations solve Newton's equations of motion for the atoms of the molecule, offering a trajectory of its movements and conformational changes in a simulated environment, such as in a solvent or interacting with a biological target. youtube.comyoutube.com

For a molecule like this compound, a key aspect to investigate via MD simulations is the rotational barrier and conformational flexibility around the single bond connecting the benzofuran and pyridazinone rings. The relative orientation of these two ring systems is likely to be a critical determinant of the molecule's biological activity, as it dictates the three-dimensional shape and the presentation of key pharmacophoric features to a target receptor.

Conformational Sampling: MD simulations can systematically explore the potential energy surface of the molecule to identify low-energy, stable conformations. By simulating the molecule over a sufficient timescale (typically nanoseconds to microseconds), a representative ensemble of conformations can be generated. Analysis of this ensemble would reveal the most populated conformational states and the energetic barriers between them. For instance, simulations could quantify the dihedral angle distribution between the benzofuran and pyridazinone rings, indicating whether the molecule prefers a planar or a twisted conformation.

Stability Analysis: The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable conformation will exhibit relatively small RMSD fluctuations around an average structure. Furthermore, MD simulations can reveal the stability of key intramolecular interactions, such as hydrogen bonds involving the hydroxyl group of the pyridazinone ring, and how these are influenced by the surrounding solvent molecules.

A representative, though hypothetical, data table summarizing potential findings from an MD simulation of this compound is presented below. This illustrates the type of data that would be generated to understand its conformational behavior.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time the molecular dynamics simulation was run. |

| Dominant Conformer (Dihedral Angle) | 35° ± 10° | The most frequently observed angle between the benzofuran and pyridazinone rings, suggesting a twisted low-energy state. |

| Average RMSD | 1.5 Å | The average deviation of the molecule's backbone atoms from the initial structure, indicating overall stability. |

| Key Intramolecular Hydrogen Bonds | O-H···N | Potential for a hydrogen bond between the pyridazinone hydroxyl group and a nitrogen atom, which would contribute to conformational rigidity. |

This table is illustrative and based on typical outcomes of MD simulations for similar heterocyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. bibliomed.orgresearchgate.net Should a series of analogs of this compound be synthesized and tested for a specific biological activity, QSAR would be a powerful tool to guide the design of more potent compounds. researchgate.netnih.gov

A QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. A mathematical model is then developed to relate these descriptors to the observed biological activity (e.g., IC50 values).

Descriptor Calculation: For a series of this compound derivatives, where substitutions are made on either the benzofuran or the pyridazinone ring, a wide range of descriptors would be calculated. These could include:

Electronic Descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and partial atomic charges. These are often calculated using quantum mechanical methods.

Steric Descriptors: Molecular weight, molecular volume, and shape indices.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

Model Development and Validation: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation is generated. This equation takes the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their coefficients. The quality of the QSAR model is assessed through various statistical parameters, such as the coefficient of determination (R²) and the cross-validated R² (Q²). A robust and predictive QSAR model can then be used to estimate the biological activity of newly designed, unsynthesized compounds.

For example, a hypothetical QSAR study on a series of benzofuran-pyridazinone derivatives might reveal that increased hydrophobicity on the benzofuran ring and the presence of an electron-donating group on the pyridazinone ring are correlated with higher biological activity.

An illustrative data table for a hypothetical QSAR study is shown below.

| Compound | Biological Activity (IC50, µM) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) |

| This compound | 1.2 | 2.8 | 3.5 | -6.2 |

| Derivative 1 (5-Chloro-benzofuran) | 0.8 | 3.5 | 4.1 | -6.5 |

| Derivative 2 (6-Methyl-pyridazinone) | 2.5 | 2.9 | 3.2 | -6.1 |

| Derivative 3 (7-Methoxy-benzofuran) | 0.5 | 2.7 | 3.8 | -5.9 |

This table presents hypothetical data to illustrate the relationship between molecular descriptors and biological activity in a QSAR study.

Through the synergistic use of molecular dynamics simulations and QSAR modeling, researchers can gain a comprehensive understanding of the structural and electronic properties of this compound and its derivatives, thereby accelerating the process of drug discovery and development.

Biological Evaluation and Mechanistic Insights

In Vitro Enzymatic Inhibition Studies

Recent research has explored the inhibitory potential of a series of novel benzofuran-pyridazine derivatives, structurally related to 6-(1-benzofuran-2-yl)pyridazin-3-ol, against key carbohydrate-hydrolyzing enzymes. These studies provide valuable insights into the potential therapeutic applications of this chemical class.

α-Glucosidase Inhibition

A series of ten novel benzofuran-pyridazine derivatives were synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase. nih.gov Remarkably, all the tested compounds (3a-3h and 4a-4b) demonstrated a significant inhibitory potential, with percentage inhibitions greater than 89% when compared to the standard drug, acarbose, which showed an inhibition of 42.50%. nih.gov

One derivative, compound 3e , emerged as the most potent inhibitor in the series, exhibiting an outstanding 98.68% inhibition of α-glucosidase activity. cellbiolabs.com This high level of inhibition suggests that the benzofuran-pyridazine scaffold is a promising pharmacophore for the development of new α-glucosidase inhibitors. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it can delay the absorption of glucose from the small intestine and thus control postprandial hyperglycemia. nih.govscielo.brnawah-scientific.com

Table 1: In Vitro α-Glucosidase Inhibition of Benzofuran-Pyridazine Derivatives

| Compound | Percentage Inhibition (%) |

|---|---|

| 3a | 92.14 |

| 3b | 95.36 |

| 3c | 91.22 |

| 3d | 94.18 |

| 3e | 98.68 |

| 3f | 90.54 |

| 3g | 93.71 |

| 3h | 89.90 |

| 4a | 96.42 |

| 4b | 97.88 |

| Acarbose (Standard) | 42.50 |

Data sourced from a study on novel benzofuran-pyridazine derivatives. nih.gov

β-Galactosidase Inhibition

The same series of benzofuran-pyridazine derivatives was also assessed for their inhibitory potential against β-galactosidase. nih.gov β-Galactosidase is an essential enzyme involved in the breakdown of lactose (B1674315) and other galactosides. nih.govpogo-app.co.uk Its deficiency can lead to lysosomal storage disorders such as GM1 gangliosidosis and Morquio B disease. nih.gov

In contrast to the broad and potent inhibition observed against α-glucosidase, the inhibitory activity against β-galactosidase was more selective. nih.gov Among the ten derivatives tested, compounds 3b and 4a displayed the most significant inhibitory potential against β-galactosidase, with inhibition percentages of 50.33% and 57.67%, respectively. nih.gov These values are comparable to that of the standard inhibitor, Quercetin, which showed 52.00% inhibition. nih.gov This selective inhibition suggests that specific structural features within the benzofuran-pyridazine scaffold are crucial for interacting with the active site of β-galactosidase.

Table 2: In Vitro β-Galactosidase Inhibition of Benzofuran-Pyridazine Derivatives

| Compound | Percentage Inhibition (%) |

|---|---|

| 3b | 50.33 |

| 4a | 57.67 |

| Quercetin (Standard) | 52.00 |

Data sourced from a study on novel benzofuran-pyridazine derivatives. nih.gov

Cellular Assay Platforms for Activity Profiling

While in vitro enzymatic assays are crucial for initial screening, cellular assay platforms are essential for evaluating the activity of potential inhibitors in a more biologically relevant context. For α-glucosidase and β-galactosidase inhibitors, several cellular assay formats can be employed.

Commonly, these assays involve the use of cell lysates or whole cells that express the target enzyme. For instance, the activity of α-glucosidase can be measured in extracts from various cell types, including intestinal cells or yeast cells. abcam.comnih.gov Similarly, β-galactosidase activity is often assessed in cultured cells, and its inhibition can be quantified using chromogenic or fluorogenic substrates. cellbiolabs.comamerigoscientific.com Reporter gene assays, where the expression of a reporter gene like lacZ (which codes for β-galactosidase) is under the control of a specific promoter, are also widely used to screen for compounds that modulate cellular signaling pathways. nih.gov

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is fundamental for its development as a therapeutic agent. This includes identifying its molecular targets and elucidating the signaling pathways it modulates.

Target Identification and Validation

For the benzofuran-pyridazine derivatives discussed, the primary molecular target identified through in vitro studies is α-glucosidase. nih.gov The validation of this target is supported by the potent and consistent inhibitory activity observed across a series of these compounds. nih.gov

Molecular docking studies have been conducted to further validate α-glucosidase as a target and to understand the binding interactions at the molecular level. nih.gov These computational analyses have provided insights into how these inhibitors fit into the active site of the enzyme, suggesting that their inhibitory action is due to a direct interaction with key amino acid residues. nih.gov

While β-galactosidase has also been identified as a target for some of these derivatives, the inhibition is less potent and more selective, indicating that it may be a secondary target or that only specific structural analogs can effectively bind to it. nih.gov Further target identification and validation studies, potentially using techniques such as thermal shift assays or affinity chromatography, would be beneficial to confirm these findings and to explore other potential molecular targets.

Signaling Pathway Modulation

The direct inhibition of digestive enzymes like α-glucosidase does not typically involve the modulation of intracellular signaling pathways as its primary mechanism of action. The therapeutic effect is achieved by reducing the rate of carbohydrate digestion and subsequent glucose absorption. scielo.brnawah-scientific.com

However, the downstream consequences of reduced postprandial hyperglycemia can indirectly influence various signaling pathways. For instance, chronic hyperglycemia is known to activate pathways associated with diabetic complications, such as the polyol pathway and the formation of advanced glycation end products (AGEs), which in turn can activate stress-related signaling cascades like the NF-κB and MAPK pathways. nih.gov By mitigating hyperglycemia, α-glucosidase inhibitors can potentially prevent the activation of these detrimental pathways.

Regarding β-galactosidase, its role is primarily in catabolism within the lysosome. nih.gov The direct inhibition of this enzyme is not typically associated with the modulation of major signaling pathways in the context of the diseases it is linked to, which are primarily due to substrate accumulation.

For the specific class of this compound derivatives, there is currently no published research detailing their direct effects on specific signaling pathways. Studies on other benzofuran (B130515) derivatives have shown modulation of pathways like NF-κB and MAPK in the context of inflammation, and STING-dependent pathways in antiviral responses. abcam.comyoutube.com However, whether the benzofuran-pyridazine scaffold retains these activities or has other signaling-modulating properties remains an area for future investigation.

In Vivo Efficacy Studies and Pharmacodynamic Endpoints

While direct in vivo efficacy studies and specific pharmacodynamic data for this compound are not extensively documented in publicly available literature, the broader classes of pyridazinone and benzofuran derivatives have been the subject of numerous preclinical investigations. These studies provide a framework for understanding the potential therapeutic applications and biological effects of this specific compound.

Derivatives of the pyridazinone scaffold have demonstrated a variety of pharmacological effects in animal models. For instance, certain tricyclic pyridazinone derivatives have been shown to possess anti-inflammatory properties. nih.gov In other studies, pyridazinone-based molecules have exhibited antihypertensive and anti-platelet aggregation activities in in vivo tests. nih.gov The diverse biological activities reported for this class of compounds underscore the therapeutic potential inherent in the pyridazinone nucleus. nih.govnih.gov

Similarly, compounds containing the benzofuran ring system have shown promise in various preclinical models. For example, a study on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that certain compounds exhibited selective cytotoxic effects against cancer cell lines and were able to reduce the secretion of pro-inflammatory interleukin-6 (IL-6). mdpi.com The pro-oxidative and pro-apoptotic effects observed in these studies highlight potential mechanisms of action for benzofuran-containing molecules in oncology. mdpi.com

Given the established activities of both the pyridazinone and benzofuran moieties, it is plausible that this compound could exhibit a range of in vivo effects, including but not limited to anti-inflammatory, anticancer, or cardiovascular activities. However, without specific experimental data, these remain hypothetical applications. The table below summarizes the types of in vivo studies conducted on related compound classes, which could serve as a guide for future investigations into this compound.

Table 1: Representative In Vivo Studies of Related Pyridazinone and Benzofuran Derivatives

| Compound Class | Therapeutic Area | Animal Model | Key Findings |

| Tricyclic Pyridazinones | Anti-inflammatory | Various | Reduction in inflammation markers. nih.gov |

| Dihydrobenzo[f]cinnolinones | Cardiovascular | Rat | Antihypertensive and anti-platelet aggregation effects. nih.gov |

| Benzofuran Derivatives | Oncology | Mouse | Selective cytotoxicity against cancer cells, pro-apoptotic effects. mdpi.com |

Selectivity and Off-Target Activity Profiling

The pyridazinone core is a common feature in molecules targeting a variety of enzymes and receptors. For example, certain pyridazinone derivatives have been developed as selective inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in inflammatory pathways. Other derivatives have been identified as potent and selective COX-2 inhibitors.

The benzofuran nucleus is also found in compounds with diverse biological targets. The structural characteristics of the benzofuran ring can influence its binding affinity and selectivity for different proteins.

Table 2: Illustrative Selectivity and Off-Target Activity Screening Panel

| Target Class | Example Targets | Rationale for Screening |

| Kinases | EGFR, VEGFR, CDK family | Common targets for anticancer agents. |

| Phosphodiesterases | PDE3, PDE4, PDE5 | Known targets for pyridazinone derivatives with cardiovascular and anti-inflammatory effects. |

| Cyclooxygenases | COX-1, COX-2 | Common targets for anti-inflammatory drugs. |

| GPCRs | Adrenergic, Dopamine, Serotonin receptors | To assess potential neurological or cardiovascular side effects. |

| Ion Channels | hERG, Sodium, Calcium channels | To evaluate potential cardiac and neuronal toxicities. |

Advanced Research Directions and Translational Perspectives

Design of Novel Benzofuran-Pyridazine Hybrids

The core structure of 6-(1-Benzofuran-2-yl)pyridazin-3-ol serves as a versatile template for the design of new hybrid compounds. The strategy of molecular hybridization, which combines two or more pharmacophores, is a powerful approach to developing novel drug candidates with improved affinity, selectivity, and efficacy. rsc.org

Researchers are exploring the synthesis of novel benzofuran-pyridazine hybrids by introducing various substituents on both the benzofuran (B130515) and pyridazine (B1198779) rings. For instance, the modification of the benzofuran moiety is a key area of interest. researchgate.net The synthesis of derivatives with different functional groups on the benzofuran ring could lead to compounds with enhanced biological activity. mdpi.com Similarly, the pyridazinone ring, a known "wonder nucleus" in medicinal chemistry due to its wide range of pharmacological activities, offers numerous possibilities for chemical modification. mdpi.comnih.gov The keto-enol tautomerism of the pyridazin-3-ol ring provides a unique chemical feature that can be exploited in the design of new analogs. mdpi.com

Hybridization strategies are not limited to simple substitutions. The linkage of the benzofuran-pyridazine core to other heterocyclic systems, such as triazoles or piperazines, has been shown to yield compounds with significant antifungal and anticancer activities, respectively. nih.govmdpi.com For example, novel benzofuran-piperazine hybrids have been designed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. researchgate.net This approach of creating hybrid molecules can lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles.

Exploration of Diverse Biological Targets

The benzofuran and pyridazine moieties are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comnih.gov This suggests that this compound and its derivatives could have a broad spectrum of biological activities.

Benzofuran derivatives have been reported to exhibit a remarkable range of pharmacological effects, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities. bohrium.comrsc.org They are known to inhibit various enzymes such as tyrosinase, aromatase, and thrombin, and can also act as receptor agonists or antagonists. bohrium.com

Similarly, the pyridazinone core is a key component of many biologically active compounds with applications as anti-inflammatory, analgesic, anticancer, and cardiovascular agents. mdpi.comsarpublication.com The structural diversity of pyridazinone derivatives allows them to interact with a variety of biological targets, including enzymes and receptors involved in different disease pathways. nih.gov

Given the rich pharmacology of its constituent parts, this compound is a prime candidate for screening against a wide range of biological targets. This includes, but is not limited to, protein kinases, which are crucial in cancer and inflammatory diseases, as well as targets in the central nervous system for neurodegenerative disorders.

Multi-Targeted Ligand Design Strategies

The complexity of many diseases, such as cancer and Alzheimer's disease, often involves multiple biological pathways. researchgate.net This has led to a growing interest in the development of multi-targeted ligands, which can simultaneously modulate several targets to achieve a synergistic therapeutic effect and potentially overcome drug resistance. acs.org

The benzofuran-pyridazine scaffold is an ideal starting point for the design of multi-targeted drugs. nih.gov The inherent ability of both benzofuran and pyridazinone moieties to interact with multiple targets provides a solid foundation for this approach. mdpi.comnih.gov For example, by combining the benzofuran scaffold, known for its neuroprotective properties, with other pharmacophores, it is possible to create multi-target agents for Alzheimer's disease that can inhibit cholinesterase, reduce β-amyloid aggregation, and chelate metal ions. researchgate.netresearchgate.net

The design of such multi-target-directed ligands (MTDLs) involves a rational approach, often guided by computational modeling, to optimize the interactions with the desired combination of targets. acs.org This strategy has been successfully applied to develop vilazodone-tacrine hybrids as multi-target ligands for the treatment of depression with cognitive impairment. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govbpasjournals.com These powerful computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting the properties of novel compounds. nih.gov

In the context of this compound, AI and ML can be employed in several ways. Machine learning algorithms can be trained on existing data for benzofuran and pyridazine derivatives to predict the biological activities of new, unsynthesized analogs. nih.gov This can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Potential for Therapeutic Applications and Drug Development Pipelines

The diverse biological activities associated with the benzofuran and pyridazine scaffolds suggest a wide range of potential therapeutic applications for this compound and its derivatives.

Anticancer Activity: Numerous benzofuran and pyridazinone derivatives have demonstrated potent anticancer activity. rsc.orgnih.govnih.govresearchgate.net For example, benzofuran-indole hybrids have been identified as potent and selective EGFR inhibitors for non-small-cell lung cancer. mdpi.com The development of this compound derivatives as anticancer agents is a promising avenue for future research.

Neurodegenerative Diseases: The neuroprotective properties of benzofuran scaffolds make them attractive candidates for the treatment of Alzheimer's disease and other neurodegenerative conditions. nih.govresearchgate.net The design of multi-target ligands based on the benzofuran-pyridazine framework could lead to new therapies that address the complex pathology of these diseases. researchgate.net

Infectious Diseases: Benzofuran and pyridazine derivatives have also shown significant antimicrobial and antifungal activities. bohrium.comnih.gov The synthesis and evaluation of new hybrids could lead to the discovery of novel agents to combat drug-resistant pathogens. mdpi.com

The path from a promising lead compound to a marketed drug is long and challenging. However, the inherent "drug-like" properties of the benzofuran and pyridazinone nuclei provide a strong starting point for the development of this compound derivatives. mdpi.combohrium.com A pyridazinone derivative, MGL-3196, is currently in clinical trials for the treatment of dyslipidemia, highlighting the therapeutic potential of this class of compounds. nih.gov With continued research and the application of modern drug discovery technologies, this compound and its analogs have the potential to enter drug development pipelines and ultimately benefit patients.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(1-Benzofuran-2-yl)pyridazin-3-ol, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves coupling benzofuran derivatives with pyridazine precursors. Key steps include:

-

Suzuki-Miyaura cross-coupling using Pd catalysts for benzofuran-pyridazine linkage (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O at 80°C) .

-

Cyclocondensation reactions with hydrazine derivatives under reflux in ethanol .

-

Optimization : Yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (60–100°C). Ethanol or methanol as solvents enhances reaction kinetics .

Reaction Reagents/Conditions Yield Range Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C 65–78% Cyclocondensation Hydrazine hydrate, ethanol, reflux, 12 h 70–85%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and aromatic ring connectivity. Key signals: benzofuran protons (δ 6.8–7.5 ppm), pyridazine NH (δ 10–12 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~1607 cm⁻¹ (C=C stretch) and ~1235 cm⁻¹ (C-O-C stretch) confirm benzofuran and ether linkages .

- X-ray Crystallography : Monoclinic/triclinic crystal systems (e.g., space group P2₁/c) with cell dimensions (e.g., a = 15.903 Å, b = 14.139 Å) provide bond angles and packing interactions .

Q. What biological activities have been reported for benzofuran-pyridazine hybrids?

- Methodological Answer :

- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 1.2–3.8 µM) via benzofuran-mediated π-π stacking in enzyme active sites .

- Antitumor : Cytotoxicity against HeLa cells (IC₅₀ = 8.5 µM) attributed to pyridazine’s electron-deficient core disrupting DNA replication .

- Antimicrobial : MIC values of 4–16 µg/mL against S. aureus due to hydrophobic benzofuran moieties enhancing membrane penetration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, LUMO localization on pyridazine guides functionalization strategies .

- Molecular Docking : Simulates interactions with biological targets (e.g., COX-2). Pyridazine’s NH forms hydrogen bonds with Arg120 (ΔG = −9.2 kcal/mol) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å confirms stable binding) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values under standardized assay conditions (e.g., MTT vs. SRB assays). Normalize data using Z-score transformations .

- Structure-Activity Relationship (SAR) : Identify substituent effects. For example, electron-withdrawing groups on pyridazine enhance antitumor activity but reduce solubility .

- Orthogonal Validation : Confirm bioactivity via dual assays (e.g., enzymatic inhibition + cell viability) to rule out false positives .

Q. How does the crystal structure of this compound influence its chemical behavior?

- Methodological Answer :

- Intermolecular Interactions : C-H···O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.6 Å) stabilize the lattice, reducing solubility in polar solvents .

- Conformational Rigidity : The dihedral angle between benzofuran and pyridazine (15–25°) restricts rotational freedom, enhancing stereoselectivity in reactions .

- Polymorphism Screening : Recrystallization from DMF/ethanol mixtures yields distinct polymorphs with varying melting points (Δmp = 5–10°C) .

Q. What methods enable regioselective functionalization of the pyridazine ring?

- Methodological Answer :

- Electrophilic Substitution : Use directing groups (e.g., -NH₂) to activate C-4 positions. HNO₃/H₂SO₄ nitration at 0°C achieves >90% C-4 selectivity .

- Cross-Coupling : Pd-catalyzed Sonogashira reactions at C-5 with terminal alkynes (e.g., CuI, PPh₃, THF) .

- Protection/Deprotection : Boc-protect NH before alkylation; TFA deprotection restores activity without side reactions .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC₅₀ values for COX-2 inhibition (1.2–3.8 µM vs. 5.6 µM).

- Resolution :

- Assay Variability : Differences in enzyme source (human recombinant vs. murine) and substrate (arachidonic acid vs. prostaglandin E₂).

- Solvent Effects : DMSO concentration >1% reduces activity by 30% .

- Statistical Significance : Apply ANOVA (p < 0.05) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.